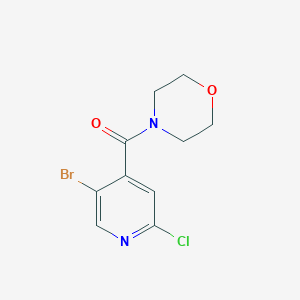
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone” is a chemical compound with the CAS Number: 1870258-51-7 . It has a molecular weight of 305.56 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone” is 1S/C10H10BrClN2O2/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone” is a solid compound . It has a molecular weight of 305.56 . The InChI code provides information about its molecular structure .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone is utilized in chemical synthesis, showcasing its versatility in forming various chemical structures. For instance, 5-Morpholino-1,3-oxazole-4-carbonitriles, with specific substituents, react with hydrazine hydrate leading to different recyclization products, indicating the compound's reactivity and potential in synthesizing heterocyclic compounds with varied biological activities (Chumachenko, Shablykin, & Brovarets, 2014).
Imaging Agent Synthesis
In medical research, particularly in the development of diagnostic tools, derivatives of (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone have been explored. A notable application is in the synthesis of PET (Positron Emission Tomography) imaging agents for diseases like Parkinson's. The synthesis of [11C]HG-10-102-01, a potential PET agent, from related compounds demonstrates the critical role of such chemical entities in advancing neurodegenerative disease diagnostics (Wang, Gao, Xu, & Zheng, 2017).
Molecular Structure and Analysis
The structural and molecular analysis of compounds related to (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone provides insights into their chemical properties and potential applications. Studies involving X-ray diffraction and Hirshfeld surface analysis reveal the compound's crystal structure and intermolecular interactions, which are crucial for understanding its reactivity and potential uses in material science and pharmaceuticals (Prasad et al., 2018).
Antitumor Activity Exploration
The exploration of antitumor activities of compounds derived from (5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone highlights its potential in oncological research. Studies have synthesized novel compounds to test their efficacy against various cancer cell lines, providing a foundation for developing new anticancer agents (Tang & Fu, 2018).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c11-8-6-13-9(12)5-7(8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXAGZIVFXELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290412.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290421.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)
![[S(R)]-N-[(1R)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290434.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290438.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)
![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290445.png)
![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)